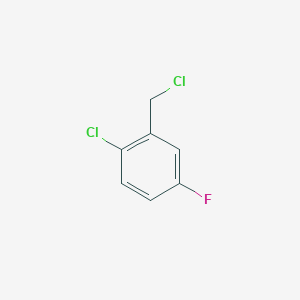

2-Chloro-5-fluorobenzyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(chloromethyl)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIYGQHPMKXCBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and structure of 2-Chloro-5-fluorobenzyl chloride

The following technical guide details the chemical properties, structural characteristics, and synthetic utility of 2-Chloro-5-fluorobenzyl chloride .

Structural Characterization, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary

This compound (CAS: 898910-40-2) is a specialized halogenated aromatic intermediate critical to the development of small-molecule therapeutics and agrochemicals. Distinguished by its specific substitution pattern—an ortho-chloro and meta-fluoro motif relative to the reactive chloromethyl group—this compound offers a unique balance of steric protection and electronic activation. It serves as a high-value electrophile for introducing the 2-chloro-5-fluorobenzyl pharmacophore, a moiety frequently employed to modulate lipophilicity and metabolic stability in kinase inhibitors and receptor modulators.

Structural Characterization & Electronic Profile

Molecular Geometry and Substitution Pattern

The molecule consists of a benzene core substituted with three functional groups:

-

Chloromethyl group (-CH₂Cl): The primary reactive center, susceptible to nucleophilic attack.

-

Chloro substituent (-Cl) at the ortho (2-) position: Provides steric bulk near the reactive center, influencing the trajectory of incoming nucleophiles.

-

Fluoro substituent (-F) at the meta (5-) position: Exerts a strong inductive electron-withdrawing effect (-I) without introducing significant steric hindrance, thereby increasing the acidity of the benzylic protons and modulating the electrophilicity of the benzylic carbon.

Electronic Effects

The 2-chloro-5-fluorobenzyl moiety exhibits a distinct electronic signature driven by the interplay of its substituents:

-

Inductive Withdrawal: Both the ortho-Cl and meta-F atoms withdraw electron density from the aromatic ring. This reduces the electron density at the benzylic carbon, making it a "harder" electrophile compared to unsubstituted benzyl chloride.

-

Resonance Effects: The fluorine atom (para to the ortho-chloro group) can donate electron density into the ring via resonance (+R), but its strong electronegativity dominates, resulting in net deactivation of the ring towards electrophilic aromatic substitution, while activating the benzylic position for S_N2 reactions.

Physicochemical Profile

The following data summarizes the core physical properties. Note: Due to the specialized nature of this isomer, some values are derived from validated analogues (e.g., 2-chloro-6-fluorobenzyl chloride) where specific experimental data is proprietary.

| Property | Specification | Notes |

| IUPAC Name | 1-Chloro-2-(chloromethyl)-4-fluorobenzene | Systematic nomenclature |

| CAS Number | 898910-40-2 | Specific to the chloride derivative |

| Molecular Formula | C₇H₅Cl₂F | - |

| Molecular Weight | 179.02 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Lachrymator |

| Boiling Point | ~85–90 °C at 2 mmHg | Extrapolated from bromide analogue (65°C) |

| Density | ~1.35 g/mL at 25 °C | Estimated based on di-halo analogues |

| Solubility | Soluble in DCM, THF, Toluene | Hydrolyzes in water |

| Flash Point | > 80 °C | Combustible |

Synthetic Pathways & Production[4][5]

The industrial synthesis of this compound typically proceeds via the radical halogenation of the corresponding toluene derivative. This pathway is preferred for its atom economy and scalability.

Primary Route: Radical Chlorination

The precursor, 2-chloro-5-fluorotoluene , is subjected to free-radical chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under UV irradiation or radical initiation (AIBN).

Reaction Protocol:

-

Initiation: A radical initiator (e.g., AIBN) generates chlorine radicals.

-

Propagation: The chlorine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical.

-

Termination: The benzylic radical reacts with Cl₂/SO₂Cl₂ to yield the benzyl chloride product.

Critical Control Point: The reaction must be monitored carefully (GC-MS) to prevent over-chlorination to the benzal dichloride (gem-dichloro) byproduct.

Visualization of Synthetic Workflow

The following diagram illustrates the production logic and downstream utility.

Figure 1: Radical chlorination pathway for the synthesis of this compound.

Reactivity & Functionalization[3][6][7][8]

The chemical behavior of this compound is dominated by the high reactivity of the benzylic C-Cl bond.

Nucleophilic Substitution (S_N2)

The compound is an excellent alkylating agent. The ortho-chloro substituent provides a degree of steric hindrance that can suppress unwanted side reactions (like dimerization) without preventing the attack of smaller nucleophiles.

-

Amination: Reacts with primary and secondary amines to form N-benzyl derivatives . This is the primary route for installing the 2-chloro-5-fluorobenzyl pharmacophore into kinase inhibitors.

-

Etherification: Reacts with phenols or alcohols (Williamson Ether Synthesis) to generate benzyl ethers.

-

C-C Bond Formation: Reacts with enolates or Grignard reagents to extend the carbon skeleton.

Reactivity Diagram

The following interaction map details the transformation of the core molecule into high-value functional groups.

Figure 2: Divergent synthesis capabilities of the 2-chloro-5-fluorobenzyl electrophile.

Pharmaceutical Applications

In drug discovery, the 2-chloro-5-fluoro substitution pattern is not arbitrary. It is often selected to optimize the Structure-Activity Relationship (SAR) :

-

Metabolic Stability: The fluorine atom at the 5-position blocks metabolic oxidation (P450-mediated hydroxylation) at a typically vulnerable site on the aromatic ring.

-

Lipophilicity: The halogen substitutions increase the logP of the molecule, enhancing membrane permeability compared to the unsubstituted benzyl analogue.

-

Conformational Locking: The ortho-chloro group introduces steric clash with the benzylic methylene protons, restricting the rotation of the phenyl ring. This can "lock" the molecule into a bioactive conformation that fits more tightly into a protein binding pocket (e.g., ATP-binding sites of kinases).

Key Application Areas:

-

Kinase Inhibitors: Used to synthesize inhibitors targeting EGFR or ALK pathways.

-

Agrochemicals: Intermediate for novel fungicides where fluorinated benzyl groups enhance potency.

Handling & Safety Protocol

Hazard Classification: Corrosive (Skin Corr.[1] 1B), Lachrymator.[1][2]

Storage and Stability[10]

-

Moisture Sensitivity: The compound hydrolyzes slowly in moist air to form HCl and 2-chloro-5-fluorobenzyl alcohol. It must be stored under an inert atmosphere (Nitrogen or Argon).

-

Temperature: Store refrigerated (2–8 °C) to prevent slow degradation or polymerization.

Emergency Procedures

-

Skin Contact: Immediate washing with polyethylene glycol 400 (PEG 400) followed by water is recommended for benzyl chloride exposures to solubilize the lipophilic irritant.

-

Inhalation: Move to fresh air immediately. The compound is a potent lachrymator and respiratory irritant; use only in a certified chemical fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773623, 2-Chloro-5-fluorobenzyl bromide (Analogue reference for structural data). Retrieved from [Link]

Sources

Thermodynamic Properties and Stability of 2-Chloro-5-fluorobenzyl chloride

This guide details the thermodynamic profile, stability mechanisms, and handling protocols for 2-Chloro-5-fluorobenzyl chloride , a specialized halogenated intermediate used in the synthesis of heterocycles and pharmaceutical active pharmaceutical ingredients (APIs).[1]

Technical Guide for Drug Development Professionals

Executive Summary

This compound (Substituted

Unlike simple benzyl chloride, the presence of the ortho-chloro and meta-fluoro substituents significantly alters the thermodynamic stability and reactivity profile of the benzylic carbon.[1] This guide analyzes these effects to establish protocols that prevent the two primary degradation pathways: nucleophilic hydrolysis and Friedel-Crafts polymerization .[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

While specific experimental thermodynamic data for this isomer is proprietary or sparse in public registries, its properties can be accurately derived from structure-activity relationships (SAR) of the 2-chloro and 3-fluoro benzyl chloride analogs.[1]

| Property | Value (Experimental/Estimated) | Context & Significance |

| Chemical Name | This compound | |

| Structure | 1-(Chloromethyl)-2-chloro-5-fluorobenzene | Benzylic halide scaffold |

| Molecular Formula | ||

| Molecular Weight | 179.02 g/mol | |

| Physical State | Liquid (Colorless to pale yellow) | Low melting point due to asymmetry |

| Boiling Point | ~215–220 °C (atm) / ~95 °C (15 mmHg) | Estimated based on 2-chlorobenzyl chloride ( |

| Density | ~1.35 – 1.38 g/mL | Higher than benzyl chloride (1.[1][2][3]10) due to halogenation |

| Flash Point | > 90 °C | Combustible, not highly flammable |

| Solubility | Immiscible in water; Soluble in DCM, THF, Toluene | Hydrophobic lipophilic domain |

Thermodynamic Stability Analysis

The stability of this molecule is governed by the competing electronic effects of the substituents on the benzylic carbon-chlorine (

Electronic Effects on Bond Strength[1]

-

Inductive Destabilization (-I Effect): Both the Fluorine (at C5) and Chlorine (at C2) are electron-withdrawing.[1] This pulls electron density away from the benzene ring and the benzylic carbon.

-

Steric Shielding: The ortho-chloro substituent provides steric bulk near the reactive center.[1]

-

Consequence: This hinders nucleophilic attack (

), effectively slowing down bimolecular degradation reactions.

-

Bond Dissociation Energy (BDE)

The benzylic

-

Estimated BDE: ~285–295 kJ/mol.

-

Implication: The molecule is thermally stable at room temperature but will undergo homolytic cleavage or elimination of HCl at temperatures exceeding 140°C.

Degradation Pathways & Mechanisms[1]

The two critical instability risks are Hydrolysis (moisture sensitivity) and Polymerization (thermal/catalytic).

Hydrolysis (Moisture Sensitivity)

Upon exposure to atmospheric moisture, the compound hydrolyzes to 2-chloro-5-fluorobenzyl alcohol and HCl .[1] The generated HCl is autocatalytic—it increases the ionic strength and polarity of the micro-environment, potentially accelerating further degradation.

Friedel-Crafts Polymerization (Self-Alkylation)

Benzyl chlorides are latent electrophiles.[1] In the presence of Lewis acids (e.g.,

-

Mitigation: The electron-deficient nature of the 2-chloro-5-fluorophenyl ring makes it a poorer nucleophile than benzyl chloride, reducing (but not eliminating) the rate of self-polymerization.[1]

Visualization: Degradation Logic

Caption: Degradation pathways showing the competition between hydrolysis (moisture-driven) and polymerization (heat/catalyst-driven).[1]

Experimental Protocols for Stability Assessment

To validate the quality of this intermediate before use in GMP synthesis, the following protocols are recommended.

Purity Determination via HPLC[1]

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Acetonitrile : Water (0.1%

) Gradient (60:40 to 90:10). -

Detection: UV at 220 nm (Benzyl absorption) and 254 nm.

-

Note: The acid modifier prevents the hydrolysis of the chloride on the column. Do not use unbuffered water or basic mobile phases.[1]

Thermal Stability Screening (DSC)

-

Instrument: Differential Scanning Calorimetry.

-

Protocol: Ramp 10°C/min from 25°C to 300°C in sealed gold-plated crucibles (to prevent corrosion by HCl).

-

Expected Result: A sharp endotherm (boiling) may be masked by an exotherm (decomposition) if the sample is not pure. Onset of decomposition >160°C indicates good stability.

Synthesis & Impurity Flow

Understanding the source of the material helps predict stability. The standard synthesis is the radical chlorination of 2-chloro-5-fluorotoluene.[1]

Caption: Synthesis workflow highlighting potential impurities. Impurity A (gem-dichloride) is particularly acidic and can accelerate degradation.[1]

Handling and Storage Recommendations

Based on the thermodynamic analysis, the following storage conditions are mandatory to maintain >98% purity:

-

Moisture Exclusion: Store under an inert atmosphere (Nitrogen or Argon). The container must be tightly sealed with a Teflon-lined cap.[1]

-

Temperature: Refrigerate (2–8°C). While stable at room temperature for short periods, cold storage retards the autocatalytic formation of HCl.

-

Stabilizers: For bulk storage (>1 kg), adding trace amounts (<0.5%) of an acid scavenger like propylene oxide or triethylamine can prevent the autocatalytic decomposition cycle by neutralizing generated HCl.

-

Material Compatibility: Use Glass or Teflon (PTFE). Avoid Stainless Steel (SS304/316) for long-term storage as trace iron can catalyze Friedel-Crafts polymerization.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Chlorobenzyl chloride (Analogous Structure).[1] Retrieved from [Link][1]

-

NIST Chemistry WebBook. Thermochemical Data for Benzyl Chlorides.[1] Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Electronic Effects of Fluorine Substitution on Benzyl Chloride Reactivity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with fluorine on an aromatic ring is a cornerstone strategy in medicinal chemistry and materials science. While often employed to block metabolic pathways or modulate physicochemical properties, fluorine's influence on chemical reactivity is complex and profound. This technical guide provides a detailed examination of the electronic effects of fluorine substitution on the reactivity of benzyl chloride, a versatile synthetic intermediate. We will dissect the nuanced interplay between fluorine's strong inductive electron-withdrawal and its paradoxical resonance electron-donation. This analysis will extend to how positional isomerism (ortho, meta, and para) dictates the modulation of both S(_N)1 and S(_N)2 reaction pathways. By integrating mechanistic theory, quantitative kinetic data, and practical experimental protocols, this guide offers a comprehensive resource for professionals seeking to understand and strategically leverage fluorine's unique electronic signature in molecular design and synthesis.

Introduction: The Benzyl Chloride System and the Fluorine Enigma

Benzyl chloride (C₆H₅CH₂Cl) serves as a critical model system in physical organic chemistry. Its reactivity is delicately balanced, capable of undergoing nucleophilic substitution through both the unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways.[1][2] The S(_N)1 mechanism is characterized by the formation of a resonance-stabilized benzylic carbocation, while the S(_N)2 pathway involves a direct backside attack by a nucleophile.[3] The preferred pathway is highly sensitive to reaction conditions and, importantly, to the electronic nature of substituents on the aromatic ring.[4]

Fluorine, the most electronegative element, introduces a powerful electronic perturbation. Its effects, however, are not straightforward. It exerts a potent electron-withdrawing inductive effect (-I) through the sigma bond network, while simultaneously participating in a weaker, yet significant, electron-donating resonance effect (+R) via its lone-pair electrons interacting with the aromatic π-system.[5] This duality is the source of the "fluorine enigma" and is central to understanding the reactivity of fluorinated benzyl chlorides.

The Duality of Fluorine's Electronic Influence

To predict the impact of fluorine on benzyl chloride's reactivity, one must appreciate the competition between its inductive and resonance effects.

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the benzene ring through the C-F sigma bond. This effect acidifies the ring, making it less electron-rich. The inductive effect decays with distance but remains significant throughout the molecule.

-

Resonance Effect (+R or +M): Fluorine possesses lone pairs of electrons in p-orbitals that can overlap with the aromatic π-system. This allows for the delocalization of electron density into the ring, particularly at the ortho and para positions. While fluorine is a π-donor, this effect is weaker compared to other halogens or methoxy groups due to the poor energy match between fluorine's 2p and carbon's 2p orbitals.

For fluorine, the powerful -I effect generally dominates over the weaker +R effect, rendering the fluorobenzene ring deactivated towards electrophilic aromatic substitution overall. However, the +R effect still dictates the regioselectivity, directing incoming electrophiles to the ortho and para positions. This fundamental tension is the key to interpreting its influence on the benzylic carbon's reactivity.

Caption: Competing inductive (-I) and resonance (+R) effects of fluorine.

Impact on Nucleophilic Substitution Mechanisms

The net electronic effect of fluorine substitution directly impacts the transition states and intermediates of both S(_N)1 and S(_N)2 reactions.

The S(_N)1 Pathway: Destabilizing the Carbocation

The rate-determining step of an S(_N)1 reaction is the formation of the benzylic carbocation. The stability of this intermediate is paramount. Electron-donating groups (EDGs) stabilize the carbocation, accelerating the reaction, while electron-withdrawing groups (EWGs) destabilize it, slowing the reaction down.

Fluorine, being a net electron-withdrawing group, destabilizes the developing positive charge on the benzylic carbon. The strong -I effect withdraws electron density from the entire ring system, including the carbon atom bearing the positive charge. Although the +R effect can donate electron density to the para position, it is insufficient to overcome the powerful inductive destabilization. Consequently, fluorine substitution generally decelerates the S(_N)1 solvolysis of benzyl chloride, irrespective of its position.

Caption: Reaction coordinate diagram for S(_N)1 solvolysis.

The S(_N)2 Pathway: A More Subtle Influence

In an S(_N)2 reaction, the key is the energy of the trigonal bipyramidal transition state. The reaction involves a backside attack by the nucleophile, leading to a transition state with partial negative charges on both the incoming nucleophile and the leaving group. Electron-withdrawing groups can stabilize this transition state by pulling electron density away. However, the effect is generally less pronounced than in S(_N)1 reactions. For fluorinated benzyl chlorides, the strong -I effect can slightly stabilize the electron-rich transition state, potentially leading to a modest rate enhancement, although this effect is often small and can be overshadowed by changes in the S(_N)1 contribution.

Positional Isomerism: A Case Study in Reactivity

The position of the fluorine atom—ortho, meta, or para—is critical in determining the magnitude of its electronic effect on the benzylic carbon.

-

Para-Substitution (4-Fluorobenzyl chloride): At the para position, both the -I and +R effects are operative. The inductive effect withdraws electron density, destabilizing a carbocation. The resonance effect donates electron density directly to the carbon bearing the benzylic group, which would normally be stabilizing. However, for the S(_N)1 pathway, the destabilizing -I effect is dominant, leading to a significant decrease in the solvolysis rate compared to unsubstituted benzyl chloride.

-

Meta-Substitution (3-Fluorobenzyl chloride): At the meta position, the resonance effect is negligible.[6] Reactivity is almost exclusively governed by the electron-withdrawing inductive effect.[7][8] This leads to strong destabilization of the S(_N)1 carbocation intermediate. The rate of solvolysis for the meta isomer is typically the slowest among the monofluorinated analogues.

-

Ortho-Substitution (2-Fluorobenzyl chloride): The ortho position presents the most complex scenario. It experiences the strongest inductive withdrawal due to proximity to the reaction center. It also benefits from resonance donation. However, a significant steric hindrance component can disfavor the formation of a planar carbocation and hinder the approach of a nucleophile in an S(_N)2 reaction. The net effect is typically a substantial rate reduction in S(_N)1 reactions.

Quantitative Analysis: Kinetics and Linear Free-Energy Relationships

To move from qualitative description to quantitative prediction, we employ kinetic studies and the Hammett equation.

Solvolysis Studies

Solvolysis, a reaction where the solvent acts as the nucleophile, is a standard method for probing S(_N)1 reactivity. By measuring the first-order rate constants (k) of solvolysis for a series of substituted benzyl chlorides in a polar protic solvent (e.g., aqueous acetone or ethanol), we can directly compare the electronic impact of different substituents.

The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry that quantifies the influence of meta and para substituents on reaction rates.[9] It is given by:

log(k/k₀) = ρσ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para). A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[9] A negative ρ value signifies that the reaction is accelerated by electron-donating groups, which is characteristic of reactions involving the build-up of positive charge in the transition state, such as S(_N)1 solvolysis.[5]

For the solvolysis of benzyl chlorides, the ρ value is large and negative (typically around -1.8 to -5, depending on the solvent), confirming the strong carbocationic character of the transition state.[9]

Comparative Kinetic Data

While precise values vary with solvent and temperature, the relative rates of solvolysis for fluorobenzyl chlorides consistently demonstrate the principles discussed.

| Compound | Substituent | Relative Solvolysis Rate (k/k₀) | Dominant Electronic Effect |

| Benzyl Chloride | -H | 1.00 | (Reference) |

| 4-Fluorobenzyl Chloride | p-F | ~0.2 - 0.3 | -I > +R (destabilizing) |

| 3-Fluorobenzyl Chloride | m-F | ~0.1 - 0.2 | -I only (strongly destabilizing) |

| 2-Fluorobenzyl Chloride | o-F | ~0.1 - 0.2 | -I + Steric (strongly destabilizing) |

| 4-Nitrobenzyl Chloride | p-NO₂ | ~0.0001 | Strong -I, -R (very destabilizing) |

| 4-Methoxybenzyl Chloride | p-OCH₃ | ~1000 | +R > -I (strongly stabilizing) |

Note: Values are illustrative estimates compiled from general principles and literature data trends. Absolute values are highly dependent on specific reaction conditions.[4]

This data clearly shows that fluorine, regardless of its position, deactivates the benzyl chloride system towards S(_N)1 solvolysis due to its powerful electron-withdrawing inductive effect.

Experimental & Computational Protocols

Protocol: Measuring Solvolysis Rates via Conductometry

This protocol outlines a method to determine the first-order rate constant for the solvolysis of a fluorobenzyl chloride in an aqueous ethanol solution. The reaction produces HCl, which increases the conductivity of the solution over time.

Methodology:

-

Solvent Preparation: Prepare an 80:20 (v/v) ethanol:water solvent mixture. Ensure high purity of both solvents.

-

Thermostatting: Place a jacketed conductivity cell containing 50.0 mL of the solvent mixture in a constant-temperature water bath set to 25.0 ± 0.1 °C. Allow the system to equilibrate for at least 30 minutes.

-

Stock Solution Preparation: Prepare a ~0.1 M stock solution of the target fluorobenzyl chloride in anhydrous acetone.

-

Reaction Initiation: Using a microsyringe, inject a small aliquot (e.g., 50 µL) of the stock solution into the stirring solvent in the conductivity cell. This initiates the reaction and should result in an initial substrate concentration of ~10⁻⁴ M.

-

Data Acquisition: Immediately begin recording the conductivity of the solution as a function of time using a data logger. Continue recording until the conductivity reading becomes stable, indicating the reaction is complete (typically >10 half-lives). This is the "infinity" reading (C∞).

-

Data Analysis:

-

The first-order rate constant, k, is determined by plotting ln(C∞ - Ct) versus time (t), where Ct is the conductivity at time t.

-

The slope of this linear plot is equal to -k.

-

The half-life (t₁/₂) of the reaction can be calculated as ln(2)/k.

-

-

Validation: Repeat the experiment at least three times to ensure reproducibility and report the average rate constant with standard deviation.

Caption: Experimental workflow for kinetic analysis of solvolysis.

Implications in Medicinal Chemistry and Drug Development

Understanding the electronic impact of fluorine is not merely an academic exercise. In drug development, strategic fluorination is used to:

-

Block Metabolic Oxidation: The high strength of the C-F bond can prevent enzymatic hydroxylation at that position, improving a drug's metabolic stability and half-life.

-

Modulate pKa: The -I effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering a molecule's ionization state at physiological pH and thus its absorption, distribution, and target binding.

-

Enhance Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions (e.g., with carbonyl groups in a protein binding pocket), enhancing binding affinity.

However, introducing fluorine can also create unintended reactivity. An electronically activated C-F bond, or the activation of a nearby benzylic position, could lead to unwanted alkylation of biological nucleophiles, a potential source of toxicity. A thorough understanding of the principles outlined in this guide allows medicinal chemists to harness the benefits of fluorine while mitigating potential risks.

Conclusion

The substitution of fluorine on a benzyl chloride framework provides a classic illustration of the complex interplay of electronic effects in organic chemistry. The dominant, distance-dependent inductive withdrawal (-I) generally deactivates the system towards S(_N)1 reactions by destabilizing the critical benzylic carbocation intermediate. This effect is most pronounced at the meta and ortho positions. While fluorine's resonance donation (+R) at the ortho and para positions is electronically present, it is insufficient to counteract the powerful inductive destabilization. The net result is a predictable, position-dependent attenuation of S(_N)1 reactivity. For researchers in drug development and materials science, a mastery of these fundamental principles is essential for the rational design of molecules with tailored reactivity, stability, and biological activity.

References

-

Richard, J. P., & Amyes, T. L. (2014). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 136(4), 1478–1489. [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

-

Wikipedia. (2023). Hammett equation. In Wikipedia. [Link]

-

MSU Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. MSU Denver Sites. [Link]

-

University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

-

Clark, J. (2015). The Hammett Equation. Chem LibreTexts. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639–2657. [Link]

-

Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. Scribd. [Link]

-

Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. Chemistry LibreTexts. [Link]

-

Zhou, Y., & Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 941-944. [Link]

-

Allen Digital. (n.d.). Give the order of reactivity towards SN^(-1) solvoloysis of the following. Allen Digital. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Reactivity of 3-Fluorobenzyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Fluorobenzyl Chloride Synthesis: A Chemist's Guide to Formulation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ningbo Syn-Asia Co., Ltd. (2026). (CAS 456-42-8)Market Insight and Industrial Utilization of 3-Fluorobenzyl Chloride. Ningbo Syn-Asia Co., Ltd. [Link]

-

Chemistry Stack Exchange. (2023). Do Benzyl Halides undergo SN1 or SN2 with Ammonia?. Chemistry Stack Exchange. [Link]

-

askIITians. (2019). benzyl chloride can undergo both sn1 and sn2 reaction with high rate.explain. askIITians. [Link]

-

Chem LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chem LibreTexts. [Link]

-

CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). Simon Fraser University. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.msudenver.edu [sites.msudenver.edu]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. The ascending order of relative rate of solvolysis of following compounds is [infinitylearn.com]

Validation & Comparative

GC-MS fragmentation patterns for identifying 2-Chloro-5-fluorobenzyl chloride

The following technical guide details the GC-MS fragmentation characteristics of 2-Chloro-5-fluorobenzyl chloride , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Executive Summary

This compound (

This guide provides the mechanistic fragmentation pathways, diagnostic ion ratios, and the chromatographic criteria required to distinguish this compound from its isomers and the structurally related 2-chloro-5-fluorobenzoyl chloride .

Chemical Profile & Properties

Before analyzing the mass spectrum, verify the physicochemical properties that dictate chromatographic behavior.

| Property | Data |

| CAS Number | Not widely listed; often custom synthesized (Isomer 2,6- is CAS 55117-15-2) |

| Formula | |

| Monoisotopic Mass | 177.975 ( |

| Boiling Point | ~210–215 °C (Predicted based on isomers) |

| Structure | Benzene ring substituted with Cl (pos 2), F (pos 5), and |

Mass Spectral Fragmentation Analysis (EI, 70 eV)

The Molecular Ion Cluster ( )

The presence of two chlorine atoms (one on the ring, one benzylic) creates a characteristic isotope pattern governed by the natural abundance of

-

m/z 178 (

): Base molecular ion (100% relative abundance within the cluster). -

m/z 180 (

): Intensity -

m/z 182 (

): Intensity

Diagnostic Check: A 9:6:1 ratio at m/z 178/180/182 confirms the presence of two chlorine atoms.

Primary Fragmentation Pathway (Base Peak)

The most labile bond is the benzylic Carbon-Chlorine bond. Upon electron impact, this bond cleaves heterolytically to expel a chlorine radical (

-

Transition:

-

Loss: 35 Da (Chlorine radical)

-

Fragment:

(2-chloro-5-fluorobenzyl cation / substituted tropylium) -

Observation: This is invariably the Base Peak (100% intensity) .

-

Isotope Pattern: The fragment retains one chlorine (on the ring), resulting in a 3:1 ratio at m/z 143 and m/z 145 .

Secondary Fragmentation

The stable m/z 143 ion undergoes further fragmentation, though these peaks are significantly less intense.

-

m/z 107/108 (

): Loss of HCl (36 Da) or Cl (35 Da) from the base peak. -

m/z 117: Loss of acetylene (

) from the tropylium ring (characteristic of aromatic systems).

Mechanistic Visualization

The following diagram illustrates the ionization and rearrangement pathways.

Caption: EI Fragmentation pathway showing the dominant loss of benzylic chlorine to form the stabilized tropylium cation.

Comparative Analysis: Isomers & Analogues

The primary challenge in analyzing this compound is not identification of the class, but differentiation from isomers.

Comparison with Isomers (Positional)

Isomers: 2-Chloro-6-fluorobenzyl chloride, 2-Chloro-4-fluorobenzyl chloride.

-

Mass Spec: Virtually indistinguishable. All form the same m/z 143 tropylium ion.

-

Solution: Chromatographic Separation . You must rely on Retention Indices (RI) or run a reference standard.

-

General Rule: Ortho-disubstituted isomers (like 2,6-dichloro) often elute faster than meta/para isomers due to steric shielding reducing polarity, but specific elution order for Cl/F substitutions varies by column phase (e.g., DB-5 vs. DB-Wax).

-

Comparison with Benzoyl Chloride Derivative

A common error is confusing the benzyl chloride with the benzoyl chloride (acid chloride).

| Feature | This compound | 2-Chloro-5-fluorobenzoyl chloride |

| Structure | ||

| Molecular Weight | 178 | 192 (Oxygen adds mass) |

| Base Peak | m/z 143 (Loss of Cl) | m/z 157 (Loss of Cl from C=O) |

| Diagnostic Loss | Loss of | Loss of |

| Key Difference | m/z 143 dominant | m/z 157 dominant |

Experimental Protocol (Self-Validating)

To ensure accurate identification, follow this protocol which includes a derivatization check to confirm the functional group.

Standard GC-MS Conditions

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: Split (20:1), 250 °C. Note: Benzyl chlorides are thermally stable but reactive; ensure liner is clean.

-

Oven Program: 50 °C (1 min)

10 °C/min -

MS Source: EI mode, 230 °C.

Validation Step: In-Situ Derivatization

If you suspect the compound is degrading or need to confirm the "benzyl chloride" moiety (vs. aryl chloride):

-

Reagent: Mix sample with excess methanol or propanol.

-

Reaction: Benzyl chlorides react rapidly with alcohols to form benzyl ethers .

-

Result: The peak for the chloride (MW 178) will disappear and be replaced by the methyl ether (MW 174).

-

Why this works: Aryl chlorides (Cl on the ring) do not react under these mild conditions. This confirms the Cl is on the benzylic carbon.

References

-

NIST Chemistry WebBook. Mass Spectrum of 2-Chloro-6-fluorobenzyl chloride (Isomer Reference). National Institute of Standards and Technology.[1] [Link][1]

-

PubChem. Compound Summary: 2-Chlorobenzyl chloride (Structural Analog). National Library of Medicine. [Link]

-

Kranenburg, R. et al. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS. Forensic Science International, 2019.[2][3] (Demonstrates the limitation of MS for positional isomers). [Link]

Sources

- 1. 2-Chloro-6-fluorobenzyl chloride [webbook.nist.gov]

- 2. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparing reactivity of 2-Chloro-5-fluorobenzyl chloride vs 2-Chloro-4-fluorobenzyl chloride

Topic: Reactivity Comparison of 2-Chloro-5-fluorobenzyl chloride vs. 2-Chloro-4-fluorobenzyl chloride Content Type: Publish Comparison Guide

Executive Summary

For researchers in medicinal chemistry, the choice between This compound (5-F isomer) and 2-Chloro-4-fluorobenzyl chloride (4-F isomer) is rarely about simple availability—it is a decision dictated by the specific mechanistic requirements of the target synthesis.

While both are electrophilic benzylic halides used to introduce fluorinated benzyl groups, their reactivity profiles diverge significantly due to the positioning of the fluorine atom relative to the reaction center:

-

This compound is the Kinetic Electrophile . The meta-fluorine exerts a strong inductive withdrawing effect without resonance compensation, making the benzylic carbon highly electron-deficient. It reacts rapidly in

manifolds but forms a destabilized carbocation. -

2-Chloro-4-fluorobenzyl chloride is the Resonance-Stabilized Candidate . The para-fluorine offers resonance donation (+R) that stabilizes the developing positive charge in transition states. It is superior for

reactions, Friedel-Crafts alkylations, and reactions requiring carbocation intermediates.

Electronic & Structural Analysis

To predict performance, we must quantify the electronic influence of the fluorine substituent using Hammett parameters. The 2-chloro group provides a constant steric and inductive baseline (ortho-effect) for both isomers. The differentiator is the fluorine position.

| Feature | This compound | 2-Chloro-4-fluorobenzyl chloride |

| Fluorine Position | Meta (3-position relative to | Para (4-position relative to |

| Hammett Constant ( | ||

| Dominant Effect | Induction (-I): Pulls density away from the ring and benzylic carbon.[1] | Resonance (+R): Lone pair donates into the ring, opposing the -I effect. |

| Benzylic Character | Electron-poor; highly susceptible to nucleophilic attack ( | Electron-rich (relative to 5-F); stabilizes cationic character ( |

Mechanistic Visualization: Resonance vs. Induction

The following diagram illustrates why the 4-F isomer stabilizes carbocations while the 5-F isomer destabilizes them.

Caption: Comparative electronic effects. The 4-F isomer benefits from resonance stabilization (green), while the 5-F isomer is dominated by inductive destabilization (red).

Comparative Reactivity Profile

This table serves as a decision matrix for selecting the correct building block.

| Reaction Type | 5-Fluoro Isomer Performance | 4-Fluoro Isomer Performance | Mechanism Note |

| Superior. The electron-deficient carbon accelerates nucleophilic attack. | Moderate. Resonance donation slightly reduces the electrophilicity of the carbon center. | High | |

| Poor. The carbocation intermediate is destabilized by the meta-F and ortho-Cl. | Excellent. The para-F stabilizes the cation, allowing for facile ionization. | 4-F is the preferred substrate for acid-catalyzed couplings. | |

| Metal-Catalyzed Cross-Coupling | High Reactivity. Oxidative addition is generally faster on more electron-deficient rings. | Standard Reactivity. | 5-F is preferred for Suzuki/Negishi couplings at the benzylic position. |

| Stability | Lower. More prone to hydrolysis in moist air due to high electrophilicity. | Higher. Better shelf-life stability. | Store 5-F under inert atmosphere strictly. |

Experimental Protocols

These protocols are designed to be self-validating. The choice of solvent and base is critical to directing the mechanism toward the substrate's strengths.

Protocol A: High-Yield Amination (Targeting

)

Best for: this compound

Rationale: To maximize the speed of the 5-F isomer's

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents:

-

Substrate: this compound (1.0 eq, 10 mmol).

-

Nucleophile: Morpholine (1.2 eq).

-

Base:

(anhydrous, 2.0 eq) – Scavenges HCl without competing. -

Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration).

-

-

Procedure:

-

Dissolve the substrate in MeCN at 0°C (ice bath) to control the initial exotherm.

-

Add

followed by the dropwise addition of Morpholine. -

Checkpoint: The 5-F isomer is highly reactive; monitor by TLC after 30 minutes. The 4-F isomer would typically require heating to reflux or longer times (2-4 hours).

-

Allow to warm to Room Temperature (RT) and stir for 1 hour.

-

-

Workup: Filter off potassium salts. Concentrate the filtrate. The 5-F derivative is often isolated as a clean oil or solid without column chromatography.

Protocol B: Friedel-Crafts Alkylation (Targeting

)

Best for: 2-Chloro-4-fluorobenzyl chloride[2]

Rationale: The 4-F isomer's ability to stabilize a cation makes it ideal for electrophilic aromatic substitution on electron-rich rings.

-

Setup: 50 mL two-neck flask, reflux condenser, inert atmosphere (

). -

Reagents:

-

Substrate: 2-Chloro-4-fluorobenzyl chloride (1.0 eq).

-

Arene: 1,3-Dimethoxybenzene (1.5 eq).

-

Catalyst:

(0.1 eq) or -

Solvent: Dichloromethane (DCM).

-

-

Procedure:

-

Dissolve substrate and arene in DCM at RT.

-

Add Lewis Acid catalyst in one portion.

-

Observation: Evolution of HCl gas indicates initiation. The mixture will turn dark/reddish (cation formation).

-

Stir at reflux (40°C) for 3 hours.

-

Note: If using the 5-F isomer here, higher catalyst loading (0.5 eq) and temperatures (toluene reflux, 110°C) are often required due to the unstable cation.

-

Case Studies & Applications

Case Study 1: Fluoroquinolone Intermediates

The 2-Chloro-5-fluorobenzyl moiety is a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics. The meta-fluorine placement (relative to the bridge) is essential for binding affinity in the bacterial DNA gyrase complex. The high

Case Study 2: Agrochemical Herbicides

2-Chloro-4-fluorobenzyl chloride is frequently employed in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides. The para-fluorine atom provides metabolic stability (blocking metabolic oxidation at the para-position) and lipophilicity. The synthesis typically utilizes the

References

-

Hammett, L. P. (1937).[3] The Effect of Structure upon the Reactions of Organic Compounds.[4][5] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

BenchChem. (2025).[6][7] Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide: Technical Guide. Link (Cited for general amination protocols of fluorobenzyl derivatives).

-

Sparrow Chemical. (2025). Fluorobenzyl Chloride Series: Reactivity and Applications. Link

-

National Institutes of Health (NIH). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 5. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Differentiation of 2-Chloro-5-fluorobenzyl chloride from its Structural Isomers

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, halogenated aromatic compounds are indispensable building blocks. 2-Chloro-5-fluorobenzyl chloride, with its specific substitution pattern, serves as a critical intermediate. However, its synthesis can often yield a mixture of structural isomers, where the chlorine and fluorine atoms occupy different positions on the benzene ring. These isomers, while sharing the same molecular formula (C₇H₅Cl₂F) and mass, can exhibit vastly different reactivities and lead to unwanted side products or impurities in the final active ingredient.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to unambiguously differentiate this compound from its most common structural isomers. We will move beyond simple property listings to explore the causal relationships behind effective analytical strategies, grounding our recommendations in established spectroscopic and chromatographic principles. Every method described is designed to be self-validating, ensuring the highest degree of confidence in your analytical outcomes.

The Challenge of Structural Isomerism

Structural isomers possess the same molecular formula but differ in the connectivity of their atoms. For this compound, which is systematically named 1-(chloromethyl)-2-chloro-5-fluorobenzene, the isomers are other dichlorofluorotoluene derivatives where the substituents occupy different positions on the aromatic ring. The subtle shifts in electronic and steric environments among these isomers demand sophisticated analytical approaches for their resolution and identification.

The primary isomers of concern include, but are not limited to:

-

1-(chloromethyl)-2-chloro-4-fluorobenzene

-

1-(chloromethyl)-2-chloro-6-fluorobenzene

-

1-(chloromethyl)-4-chloro-2-fluorobenzene

-

1-(chloromethyl)-3-chloro-4-fluorobenzene

This guide will focus on the analytical workflows designed to resolve such closely related species.

A Comparative Guide to Validating the Synthesis of 2-Chloro-5-fluorobenzyl Chloride via IR Spectroscopy

Introduction: The Critical Role of Validation in Specialty Chemical Synthesis

In the fields of pharmaceutical and agrochemical development, the purity and identity of chemical intermediates are paramount. 2-Chloro-5-fluorobenzyl chloride is a key building block in the synthesis of numerous active compounds, and its reliable synthesis is a critical first step in complex manufacturing processes. Verifying the successful conversion of starting materials to the desired product is not merely a procedural formality; it is a crucial quality control step that prevents the propagation of impurities and ensures the efficacy and safety of the final product.

Among the array of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out for its speed, simplicity, and non-destructive nature.[1][2] It provides a unique molecular "fingerprint," allowing researchers to rapidly confirm the presence of specific functional groups and, by extension, the identity of a synthesized compound.[3] This guide provides an in-depth protocol for validating the synthesis of this compound using FTIR spectroscopy, explains the scientific rationale behind the methodology, and compares its performance with other common analytical techniques.

The Synthetic Context: From Toluene to Benzyl Chloride

A common and efficient route to this compound is the free-radical side-chain chlorination of 2-chloro-5-fluorotoluene.[4] This reaction specifically targets the methyl group for chlorination, ideally replacing one hydrogen atom to form the desired benzyl chloride.

Reaction Scheme: 2-chloro-5-fluorotoluene + Cl₂ --(UV light)--> this compound + HCl

Understanding this transformation is key to effective IR validation. A successful reaction will be marked by the disappearance of spectral features unique to the starting material's methyl group and the appearance of new signals corresponding to the newly formed chloromethyl (-CH₂Cl) group.

IR Spectroscopy for Synthesis Validation: A Self-Validating Workflow

FTIR spectroscopy measures the absorption of infrared radiation by a molecule's chemical bonds, which vibrate at specific, characteristic frequencies.[1] By analyzing the resulting spectrum, we can identify the functional groups present in a sample.[5]

Experimental Protocol: Best Practices for Liquid Sample Analysis

For a liquid product like this compound, Attenuated Total Reflectance (ATR) is the most convenient FTIR sampling technique.[2][6] It requires minimal sample preparation and is non-destructive.[7]

Step-by-Step ATR-FTIR Protocol:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium for stable performance.

-

Accessory Setup: Install a clean, dry ATR accessory, typically equipped with a robust diamond crystal.[6]

-

Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal. This step is critical as it measures the ambient atmosphere (water vapor, CO₂) and the instrument's own optical characteristics, allowing them to be subtracted from the sample spectrum.

-

Sample Application: Place a single drop of the synthesized this compound liquid directly onto the center of the ATR crystal.[8] Only a small amount is needed to cover the crystal surface.

-

Apply Pressure: Use the ATR's pressure clamp to ensure firm, consistent contact between the liquid sample and the crystal.[9] This is crucial for obtaining a high-quality, reproducible spectrum.

-

Data Acquisition: Collect the sample spectrum. For optimal signal-to-noise ratio, co-add and average multiple scans (typically 16 or 32 scans at a resolution of 4 cm⁻¹).

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.[6]

The following diagram illustrates the logical flow of this self-validating experimental procedure.

Caption: A self-validating workflow for the analysis of synthesized products using ATR-FTIR.

Data Interpretation: Deciphering the Molecular Fingerprint

The core of the validation lies in comparing the IR spectrum of the product against the known spectrum of the starting material. A successful synthesis is confirmed by the appearance of product-specific peaks and the disappearance of reactant-specific peaks.

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Significance in Validation |

| Aromatic C-H Stretch | 3100 - 3000 | Present in both reactant and product. Confirms the aromatic ring is intact.[10][11] |

| Aliphatic C-H Stretch (Starting Material: -CH₃) | 2950 - 2850 | Disappearance is key. The presence of these peaks indicates unreacted starting material.[12][13] |

| Aliphatic C-H Stretch (Product: -CH₂Cl) | ~2960 and ~2870 | Appearance of these new C-H stretches from the methylene group. |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple sharp peaks, characteristic of the aromatic ring. The substitution pattern influences this region.[14][15] |

| C-H "oop" Bending | 900 - 675 | Strong absorptions whose exact position is diagnostic of the aromatic ring's substitution pattern.[10] |

| C-F Stretch | 1270 - 1210 | Strong absorption confirming the presence of the fluorine substituent. |

| C-Cl Stretch (Aromatic) | 1100 - 1000 | Present in both reactant and product. |

| C-Cl Stretch (Alkyl Halide: -CH₂Cl) | 850 - 550 | Appearance is key. A medium to strong band in this region confirms the formation of the benzyl chloride moiety.[11][16] |

| CH₂ Wag (-CH₂X) | 1300 - 1150 | A characteristic wagging vibration for the chloromethyl group that should appear in the product.[16][17] |

Validation Checklist:

-

Confirm Disappearance: Look for the significant reduction or complete disappearance of the C-H stretching bands associated with the methyl group of 2-chloro-5-fluorotoluene.

-

Confirm Appearance: Positively identify the new, characteristic peaks for the product, most importantly the C-Cl stretch of the alkyl halide group (850-550 cm⁻¹) and the CH₂ wagging vibration (~1265 cm⁻¹).[17]

-

Check for Purity: The absence of a broad peak around 3400 cm⁻¹ confirms the absence of water. The absence of sharp starting material peaks indicates a high degree of conversion.

Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR is an excellent tool for rapid validation, other techniques provide different, often complementary, information. The choice of method depends on the specific requirements of the analysis, such as the need for detailed structural elucidation or trace impurity detection.[18][19]

| Feature | FTIR Spectroscopy | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Primary Information | Functional groups present[20] | Detailed molecular structure, connectivity, and stereochemistry | Separation of mixture components and their mass-to-charge ratio[18] |

| Speed of Analysis | Very Fast (~1-2 minutes) | Slower (minutes to hours, depending on experiment) | Moderate to Slow (15-60+ minutes per sample) |

| Sample Preparation | Minimal to none (especially with ATR)[18] | Sample must be dissolved in a deuterated solvent | Sample must be volatile or derivatized to become volatile[18] |

| Destructive? | No[21] | No | Yes (sample is vaporized and ionized)[21] |

| Key Advantage | Rapid, real-time reaction monitoring and QC screening[1] | Unambiguous structure determination | Excellent for identifying and quantifying trace impurities and byproducts[20] |

| Limitations | Does not provide detailed connectivity; difficult for complex mixtures | Lower sensitivity than MS; requires more expensive instrumentation | Not suitable for non-volatile or thermally unstable compounds |

Conclusion: The Right Tool for the Right Job

For the routine validation of the synthesis of this compound, FTIR spectroscopy offers an unparalleled combination of speed, simplicity, and reliability. Its ability to provide a quick, definitive fingerprint of the product makes it an indispensable tool for in-process quality control in any research or drug development setting.[22][23] While techniques like NMR and GC-MS are superior for detailed structural elucidation and trace impurity profiling, FTIR remains the frontline method for confirming that the desired chemical transformation has occurred successfully. By following a self-validating protocol and understanding the key spectral differences between reactant and product, researchers can confidently and efficiently verify their synthetic outcomes.

References

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Journal of Materials Chemistry. (n.d.). FTIR analysis of the surface of nanostructured aluminium nitride powder prepared via chemical synthesis. Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of: (a) vinylbenzyl chloride liquid precursor;... Retrieved from [Link]

-

Mettler Toledo. (n.d.). FTIR Spectroscopy - Guide to Improving Chemical Processes. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Infinity Scientific. (2025). Difference between FTIR Analysis and GC-MS Analysis. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl chloride precursors. Retrieved from [Link]

-

MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.

- Google Patents. (n.d.). Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

-

ACS Publications. (2026). Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. Retrieved from [Link]

-

Columbia University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Fritz Haber Institute. (n.d.). Infrared Spectroscopy of Neutral C7H7 Isomers: Benzyl and Tropyl. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative study between the FTIR and GC-MS methods based on AGREE,.... Retrieved from [Link]

-

Patsnap. (2025). FTIR vs GC-MS: Which Is More Effective for VOCs?. Retrieved from [Link]

-

SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Shimadzu. (2022). [Webinar] Simple Good Practices for Quality Data - Precautions, Tips and Tricks for FTIR. Retrieved from [Link]

-

NIST. (n.d.). Benzyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Chemical Reactions of 2-Chloro-6-fluorobenzyl Chloride. Retrieved from [Link]

-

Metathesis. (n.d.). Interpreting Infrared Spectra: An Exploration from Wavenumber to Functional Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Universal Lab. (2024). Performance Comparison of Py-GCMS and FTIR. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. In MSU Chemistry. Retrieved from [Link]

-

International Journal of Environmental Analytical Chemistry. (n.d.). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (n.d.). Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

Sources

- 1. mt.com [mt.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Interpreting Infrared Spectra: An Exploration from Wavenumber to Functional Groups [en.biotech-pack.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. agilent.com [agilent.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. researchgate.net [researchgate.net]

- 18. ftirspectroscopy.wordpress.com [ftirspectroscopy.wordpress.com]

- 19. researchgate.net [researchgate.net]

- 20. FTIR vs GC-MS: Which Is More Effective for VOCs? [eureka.patsnap.com]

- 21. Performance Comparison of Py-GCMS and FTIR | Universal Lab Blog [universallab.org]

- 22. FTIR analysis of the surface of nanostructured aluminium nitride powder prepared via chemical synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. iosrjournals.org [iosrjournals.org]

Reference Standards for 2-Chloro-5-fluorobenzyl chloride Quality Control

Executive Summary

2-Chloro-5-fluorobenzyl chloride (CAS: 85065-58-3) is a critical alkylating intermediate, most notably employed in the synthesis of the androgen receptor antagonist Enzalutamide (Xtandi). In drug development, the quality of this intermediate directly dictates the yield and impurity profile of the downstream API.

This guide compares the use of Certified Reference Materials (CRMs) against Commercial Reagent Grade alternatives. It argues that for GMP-regulated environments, relying on reagent-grade Certificates of Analysis (CoA) is a high-risk strategy due to the compound's inherent instability (hydrolysis). We provide a self-validating protocol for establishing an In-House Secondary Standard , ensuring analytical rigor without the prohibitive cost of using CRMs for routine release testing.

Part 1: The Criticality of the Standard

In the synthesis of Enzalutamide, this compound is typically used to introduce the benzyl moiety. The presence of impurities—specifically the hydrolysis product 2-Chloro-5-fluorobenzyl alcohol and the precursor 2-Chloro-5-fluorotoluene —can lead to competitive side reactions, altering the stoichiometry of the alkylation step.

Impurity Origin & Impact Analysis

| Impurity | Origin | Impact on Drug Synthesis |

| 2-Chloro-5-fluorobenzyl alcohol | Hydrolysis (Moisture ingress) | Consumes alkylating reagents; forms ether byproducts that are difficult to purge. |

| 2-Chloro-5-fluorotoluene | Unreacted Starting Material | Inert in alkylation but distorts mass balance; requires rigorous downstream distillation. |

| Benzal Chloride Derivatives | Over-chlorination | Highly reactive; leads to cross-linked impurities and potential genotoxic alerts. |

Visualizing the Risk Pathway

The following diagram illustrates how impurities in the starting material propagate through the synthesis of Enzalutamide.

Figure 1: Impurity propagation pathway showing how hydrolysis and over-chlorination products in the intermediate compromise the final API yield.

Part 2: Comparative Analysis of Reference Standards

Researchers often face a choice between three grades of standards. The table below objectively compares their suitability for Phase 1-3 clinical trial material release.

| Feature | Primary CRM (Gold Standard) | Qualified Secondary Standard (Recommended) | Reagent Grade (High Risk) |

| Traceability | NIST/USP Traceable | Traceable to Primary CRM | Manufacturer's Batch Data only |

| Assay Method | Mass Balance (100% - Impurities) | Quantified against CRM | Often Titration (Non-specific) |

| Uncertainty | < 0.5% | 0.5% - 1.0% | > 2.0% (Variable) |

| Stability Data | Monitored & Guaranteed | Re-test dates established in-house | Unknown after opening |

| Cost | $ (One-time qualification cost) | ||

| Recommendation | Use for Method Validation only. | Use for Routine QC Release . | Use for Synthesis only. |

The "Reagent Grade" Trap: Commercial reagent suppliers often determine purity via titration of the chloride ion. This is non-specific; it cannot distinguish between the active benzyl chloride and the hydrolyzed HCl byproduct, often leading to false "99%" purity claims on degraded samples.

Part 3: Experimental Validation (Self-Validating Protocol)

To establish a Qualified Secondary Standard , you must characterize a high-purity batch against a Primary Standard (or via absolute methods). The following protocol uses GC-FID for purity and Karl Fischer for moisture, ensuring a mass-balance approach.

Method: GC-FID Purity Assay

Why GC over HPLC? Benzyl chlorides are reactive alkylating agents.[1] In aqueous HPLC mobile phases, they hydrolyze during the run, creating "ghost peaks" of benzyl alcohol. GC-FID avoids this solvent interaction.

Instrument Parameters:

-

System: Agilent 7890B or equivalent with FID.

-

Column: DB-5ms or ZB-5 (30 m x 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

-

Inlet: Split 50:1 @ 250°C.

-

Oven Program:

-

Hold 60°C for 2 min.

-

Ramp 15°C/min to 280°C.

-

Hold 5 min.

-

-

Detector: FID @ 300°C.

Sample Preparation:

-

Diluent: Anhydrous Dichloromethane (DCM) or Toluene (dried over molecular sieves).

-

Concentration: 1.0 mg/mL.

-

Procedure: Weigh 10 mg of the candidate standard into a dry volumetric flask. Dilute to volume immediately before injection to minimize atmospheric moisture exposure.

Data Interpretation (Simulated)

A successful qualification must meet the following acceptance criteria (Mass Balance Calculation):

| Parameter | Acceptance Criteria | Typical "Reagent" Result | Typical "Qualified Std" Result |

| GC Purity (Area %) | ≥ 99.5% | 97.2% | 99.8% |

| Benzyl Alcohol (Impurity) | ≤ 0.1% | 1.5% (Hydrolysis) | < 0.05% |

| Water (Karl Fischer) | ≤ 0.05% | 0.4% | 0.02% |

| Assay Assignment | 99.0% - 100.5% | Not Assignable | 99.7% |

Part 4: Establishment of an In-House Standard

For routine QC, buying a new CRM for every batch is unsustainable. Follow this workflow to generate a working standard that is both compliant (ICH Q7) and cost-effective.

The Qualification Workflow[2]

Figure 2: Workflow for qualifying an in-house secondary reference standard from raw reagent material.

Expert Tips for Handling 2-Cl-5-F-BnCl

-

Lachrymator Warning: This compound is a potent tear gas. All standard preparation must occur in a functioning fume hood.

-

The "Single-Use" Rule: Benzyl chlorides are hygroscopic. Once a primary bottle is opened, humidity enters.

-

Protocol: When you qualify a standard, immediately aliquot the liquid into 1mL flame-sealed glass ampoules under argon.

-

Why? This freezes the "Time Zero" purity. Using a screw-cap bottle for a standard over 6 months guarantees degradation.

-

-

Storage: Store ampoules at 2-8°C. Cold storage slows the hydrolysis rate significantly.

References

-

ICH Expert Working Group. (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2][3][4] International Council for Harmonisation.[3][4] Link

-

PubChem. (n.d.). This compound (Compound Summary).[5][6] National Library of Medicine. Link

-

European Medicines Agency. (2013). Assessment Report: Xtandi (Enzalutamide). Procedure No. EMEA/H/C/002639/0000. Link

-

U.S. Pharmacopeia (USP). (2023). General Chapter <11> Reference Standards. USP-NF. Link

-

Org. Process Res. Dev. (2016).[7] Process Development and Scale-up of an Enzalutamide Intermediate. (Contextual citation for synthesis pathway). Link

Sources

- 1. quora.com [quora.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q7 GMP for APIs [pharmuni.com]

- 4. qualio.com [qualio.com]

- 5. echemi.com [echemi.com]

- 6. 2-Chloro-5-fluorobenzoyl chloride | CAS 21900-51-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. An improved and practical route for the synthesis of enzalutamide and potential impurities study [ccspublishing.org.cn]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-5-fluorobenzyl chloride

Navigating the complexities of highly reactive chemical intermediates like 2-Chloro-5-fluorobenzyl chloride is fundamental to advancing drug development. However, the very properties that make this compound a valuable building block also present significant handling hazards. This guide moves beyond mere compliance, offering a deep-dive into the rationale and procedures for personal protective equipment (PPE). Our goal is to instill a culture of intrinsic safety, ensuring that your most valuable asset—your research team—is protected through expertise and field-proven protocols.

Foundational Hazard Assessment: Understanding the "Why"

This compound is a corrosive, lachrymatory (tear-inducing), and toxic compound.[1][2][3] Its reactivity, particularly with moisture, necessitates a comprehensive understanding of its hazard profile before a single container is opened. The primary dangers stem from its ability to cause severe chemical burns and respiratory tract irritation.[4][5] Exposure can lead to immediate and long-term health consequences.

A failure to appreciate these risks is a direct path to laboratory incidents. The following table summarizes the critical hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| GHS Pictogram | Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage.[4][5][6] | |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[4][5] | |

| Potential Carcinogenicity/Mutagenicity | Some related chlorinated toluenes are suspected of causing cancer.[7] |

The Core Directive: A Multi-Layered PPE Strategy

A single layer of defense is insufficient for a chemical of this nature. The following multi-layered PPE strategy is mandatory for all personnel handling this compound. This is not a checklist to be rushed, but a protocol to be understood and meticulously followed.

Primary Containment: Engineering Controls

Before any PPE is donned, the primary layer of safety must be in place.

-

Chemical Fume Hood: All handling of this compound, including weighing, aliquoting, and reaction setup, must occur within a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). This is non-negotiable. The hood contains vapors and provides a physical barrier.

-

Emergency Equipment: An operational and recently tested safety shower and eyewash station must be immediately accessible, within a 10-second travel distance from the fume hood.[8][9][10]

Personal Protective Equipment: Your Last Line of Defense

| Protection Type | Minimum Specification | Causality and Field-Proven Insights |

| Eye & Face | Chemical splash goggles (ANSI Z87.1 certified) AND a full-face shield.[11] | Why both? Goggles provide a seal around the eyes to protect against vapors and splashes. The face shield is critical to protect the rest of the face from the severe corrosive properties of the chemical.[4] A splash to the face can cause disfiguring burns. |

| Hand | Double-gloving: Nitrile inner glove with a Butyl or Viton® outer glove. | Why double-glove? Halogenated hydrocarbons are known to attack and permeate many standard glove materials.[12] The inner nitrile glove provides a "telltale" layer; if the outer glove is compromised, you will notice swelling or discoloration of the inner glove before the chemical reaches your skin. Butyl and Viton offer superior resistance to chlorinated compounds. Always inspect gloves for integrity before use. |

| Body | Chemical-resistant apron (Neoprene or Rubber) over a flame-resistant (FR) lab coat. | Why this combination? A standard lab coat is insufficient. The chemical-resistant apron provides a necessary barrier against splashes of this corrosive liquid.[2] The FR lab coat underneath offers protection from the compound's combustibility.[7] |

| Respiratory | A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges.[4] | When is this required? A respirator is mandatory for any work outside of a fume hood, during spill cleanup, or if there is any suspected breach of containment. Ensure you have been properly fit-tested for the specific make and model of the respirator.[11] |

| Foot | Closed-toe, chemical-resistant leather or rubber shoes. | Why? To protect feet from spills. Permeable shoes (e.g., cloth sneakers) can absorb the chemical and hold it against the skin, leading to severe burns. |

Operational Plans: From Preparation to Disposal

Adherence to a strict, logical workflow is paramount for safety. The following diagram and protocols outline the essential steps for handling this compound.

Caption: Safe Handling Workflow for this compound.

Protocol 1: PPE Donning and Doffing

Donning (Putting On) Sequence:

-

Footwear: Confirm appropriate closed-toe, chemical-resistant shoes are being worn.

-

Inner Gloves: Don the first pair of nitrile gloves.

-

Lab Coat: Put on the FR lab coat.

-

Apron: Secure the chemical-resistant apron over the lab coat.

-

Respirator: (If required) Perform a seal check and don the respirator.

-

Eye/Face Protection: Put on chemical splash goggles, followed by the full-face shield.

-

Outer Gloves: Don the outer Butyl or Viton® gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence - This is a critical decontamination step:

-

Outer Gloves: Remove the outer gloves, turning them inside out as you remove them to contain contamination. Dispose of them immediately in the designated hazardous waste container.

-

Apron: Unfasten and remove the apron, folding the contaminated side inward. Dispose of it.

-

Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

-

Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination on the sleeves.

-

Inner Gloves: Remove the final pair of nitrile gloves, again turning them inside out. Dispose of them.

-

Respirator: (If worn) Remove the respirator last.

-

Hygiene: Wash hands and forearms thoroughly with soap and water.[3]

Protocol 2: Spill Management

A spill of this compound constitutes a serious emergency.

-

Alert & Evacuate: Immediately alert personnel in the area. Evacuate the immediate laboratory space.

-